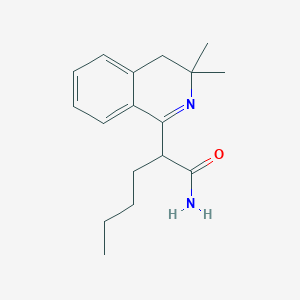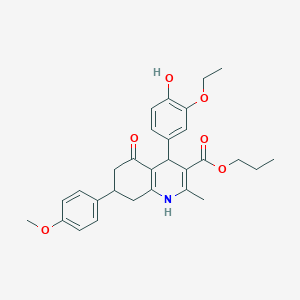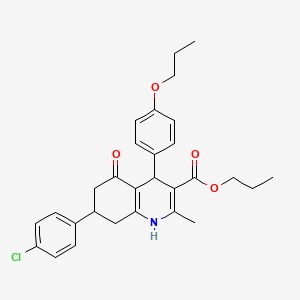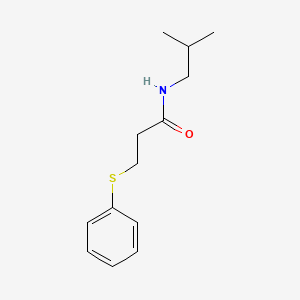
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide, also known as DMHA, is a stimulant compound that has gained popularity in recent years as a pre-workout supplement. The compound is a derivative of 2-aminoisoheptane, which is a central nervous system stimulant that has been used in dietary supplements and sports nutrition products. DMHA has been marketed as a replacement for DMAA, a stimulant compound that was banned by the World Anti-Doping Agency due to its potential health risks.
作用機序
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This system is responsible for the "fight or flight" response in the body, which includes increased heart rate, blood pressure, and respiration. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and mood.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy expenditure and metabolic rate. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood, motivation, and attention.
実験室実験の利点と制限
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. It also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide. One area of interest is its potential as a weight loss supplement, as several studies have suggested that it may increase energy expenditure and metabolic rate. Another area of interest is its potential as a cognitive enhancer, as it has been shown to increase the release of dopamine and norepinephrine in the brain. Additional research is needed to fully understand the mechanism of action and potential applications of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
合成法
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,4-dimethylpentan-1-amine with 1,2,3,4-tetrahydroisoquinoline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
科学的研究の応用
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been the subject of several scientific studies that have investigated its potential as a stimulant compound. One study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood, motivation, and attention. Another study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the metabolic rate and energy expenditure in rats, which suggests that it may have potential as a weight loss supplement.
特性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353235 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)